4,4'-([2,2'-Bipyridine]-4,4'-diyl)bis(N,N-diphenylaniline)
Overview
Description
4,4’-([2,2’-Bipyridine]-4,4’-diyl)bis(N,N-diphenylaniline) is a complex organic compound that features a bipyridine core with diphenylaniline substituents. This compound is of significant interest in the field of supramolecular chemistry due to its unique structural and electronic properties. The bipyridine unit is known for its ability to coordinate with metal ions, making it a valuable building block in the synthesis of coordination complexes and polymers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-([2,2’-Bipyridine]-4,4’-diyl)bis(N,N-diphenylaniline) typically involves the cyclocondensation reaction between aromatic diamines and bipyridinium salts. One common method involves the use of 1,1’-bis(2,4-dinitrophenyl)-4,4’-bipyridinium dichloride as a starting material. This compound is dissolved in a mixture of ethanol and water, and then reacted with an excess of dimethyl 5-aminoisophthalate. The reaction mixture is heated to reflux and stirred vigorously for several days to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using efficient catalysts, and employing continuous flow techniques, can be applied to scale up the synthesis of 4,4’-([2,2’-Bipyridine]-4,4’-diyl)bis(N,N-diphenylaniline).
Chemical Reactions Analysis
Types of Reactions
4,4’-([2,2’-Bipyridine]-4,4’-diyl)bis(N,N-diphenylaniline) undergoes various chemical reactions, including:
Oxidation: The bipyridine unit can undergo oxidation, leading to the formation of bipyridinium cations.
Reduction: The compound can be reduced to form bipyridine radicals.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions typically involve reagents like bromine or nitric acid under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the bipyridine unit results in bipyridinium salts, while reduction leads to bipyridine radicals.
Scientific Research Applications
4,4’-([2,2’-Bipyridine]-4,4’-diyl)bis(N,N-diphenylaniline) has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in the synthesis of coordination complexes and polymers.
Biology: The compound’s redox properties are exploited in the study of electron transfer processes in biological systems.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a therapeutic agent.
Mechanism of Action
The mechanism of action of 4,4’-([2,2’-Bipyridine]-4,4’-diyl)bis(N,N-diphenylaniline) involves its ability to undergo redox reactions. The bipyridine unit can accept and donate electrons, making it an effective mediator in electron transfer processes. This property is utilized in various applications, including catalysis and the development of electrochromic materials. The molecular targets and pathways involved depend on the specific application and the environment in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
4,4’-Bipyridine: A simpler bipyridine derivative used as a ligand in coordination chemistry.
2,2’-Bipyridine: Another bipyridine isomer commonly used in the synthesis of metal complexes.
N,N’-Dimethyl-4,4’-bipyridinium (Paraquat): A redox-active compound used as a herbicide.
Uniqueness
4,4’-([2,2’-Bipyridine]-4,4’-diyl)bis(N,N-diphenylaniline) is unique due to its extended conjugation and the presence of diphenylaniline substituents. These features enhance its electronic properties and make it suitable for applications in advanced materials and supramolecular chemistry.
Properties
IUPAC Name |
N,N-diphenyl-4-[2-[4-[4-(N-phenylanilino)phenyl]pyridin-2-yl]pyridin-4-yl]aniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H34N4/c1-5-13-39(14-6-1)49(40-15-7-2-8-16-40)43-25-21-35(22-26-43)37-29-31-47-45(33-37)46-34-38(30-32-48-46)36-23-27-44(28-24-36)50(41-17-9-3-10-18-41)42-19-11-4-12-20-42/h1-34H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSRQVLUYENLZQU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C4=CC(=NC=C4)C5=NC=CC(=C5)C6=CC=C(C=C6)N(C7=CC=CC=C7)C8=CC=CC=C8 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H34N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
642.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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